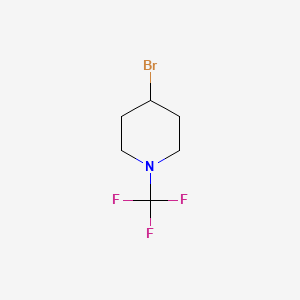

4-Bromo-1-(trifluoromethyl)piperidine

Description

BenchChem offers high-quality 4-Bromo-1-(trifluoromethyl)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-1-(trifluoromethyl)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C6H9BrF3N |

|---|---|

Molecular Weight |

232.04 g/mol |

IUPAC Name |

4-bromo-1-(trifluoromethyl)piperidine |

InChI |

InChI=1S/C6H9BrF3N/c7-5-1-3-11(4-2-5)6(8,9)10/h5H,1-4H2 |

InChI Key |

WDIVWDWHTUBLKJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1Br)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

4-Bromo-1-(trifluoromethyl)piperidine chemical structure and properties

[2][4]

Executive Summary

4-Bromo-1-(trifluoromethyl)piperidine represents a high-value, albeit chemically challenging, motif in medicinal chemistry.[1][2][3] It combines a versatile electrophilic handle (C4-bromide) with a highly lipophilic, electron-withdrawing

-

Primary Utility: Introduction of the

- -

Key Challenge: The aliphatic

- -

Status: Predominantly a research intermediate; not a standard catalog reagent.[2][3][5]

Chemical Structure & Electronic Properties[2][3][4][6]

Structural Identity[1][2][3][4][6]

Electronic Analysis

The molecule features two opposing electronic vectors:[2][3]

-

The

--

Pyramidalization: The nitrogen atom adopts a highly pyramidal geometry to minimize lone-pair repulsion with the fluorine lone pairs (anomeric effect).[2][3][5]

-

Basicity: The pKa of the conjugate acid is predicted to be extremely low (< 1.0), rendering the nitrogen non-basic under physiological conditions.[2][3][5]

-

-

The C4-Bromide: A secondary alkyl bromide.[2][3][5] It serves as a handle for cross-coupling (e.g., Suzuki-Miyaura sp

-sp

Physicochemical Properties (Predicted)

| Property | Value (Predicted) | Note |

| LogP | 3.2 – 3.8 | Significantly more lipophilic than N-methyl analog (LogP ~1.5).[2][3][5] |

| Boiling Point | 160 – 170 °C | Estimated; likely decomposes before boiling.[1][2][3][5] |

| Density | ~1.6 g/cm³ | High density due to Br and F content.[2][3][5] |

| Solubility | High in DCM, THF | Insoluble/Unstable in water.[2][5] |

Stability & Reactivity Profile

The - Stability Paradox

The critical limitation of this compound is the hydrolytic instability of the aliphatic

-

Mechanism: Water attacks the carbon of the

group, leading to the elimination of HF and formation of a carbamoyl fluoride intermediate, which further hydrolyzes to the formamide.[2][3] -

Comparison:

Reactivity Map

The compound offers orthogonal reactivity, provided the

Figure 1: Reactivity profile highlighting the competition between useful C-C bond formation and rapid hydrolytic degradation.[1][2][3]

Synthesis Methodologies

Given the instability, synthesis must be performed under strictly anhydrous conditions.[2][5] Two primary "State of the Art" routes are theoretically applicable.

Route A: Oxidative Desulfurization-Fluorination

This is the historical method for generating

-

Reagents: High-valent fluoride source (e.g.,

, -

Mechanism: Oxidation of the C=S bond followed by fluorination.[2][3][5]

Route B: Electrophilic Trifluoromethylation (Togni Reagent)

A modern approach using hypervalent iodine reagents.[2][3][5]

-

Substrate: 4-Bromopiperidine (free base).

-

Reagent: Togni Reagent II (1-Trifluoromethyl-1,2-benziodoxol-3(1H)-one).[2][3][5]

-

Conditions: Acid activation (e.g., Zn(NTf2)2 or Brønsted acid) in DCM.[2][3][5]

-

Advantage: Milder conditions, though yields for aliphatic amines remain low (<30%).[2][3][5]

Figure 2: Synthetic pathways for accessing the N-CF3 scaffold.

Medicinal Chemistry Applications & Bioisosteres[2][4][5]

Because 4-Bromo-1-(trifluoromethyl)piperidine is chemically fragile, medicinal chemists often utilize stable surrogates that mimic its steric and electronic profile.[2][3]

Why use - ?

-

Metabolic Blocking: The C-F bond is metabolically inert.[2][3][5] Replacing an

-Methyl group (prone to oxidative demethylation) with -

Lipophilicity: Drastically increases

, improving blood-brain barrier (BBB) penetration.[2][3][5] -

pKa Modulation: Lowers basicity, reducing lysosomal trapping and hERG channel inhibition (a common cardiac toxicity risk for basic amines).[2][3][5]

Stable Bioisosteres

If the

| Analog | Structure | Stability | Electronic Effect |

| High | Amide (planar, non-basic).[2][3] | ||

| High | Sulfonamide (strong EWG).[2][3][5] | ||

| High | Stable aromatic system.[2][3][5] | ||

| Moderate | Can be stable; H-bond donor capability.[3][5] |

Safety & Handling Protocols

Warning: Synthesis and handling of

-

HF Release: Upon contact with moisture, this compound releases Hydrogen Fluoride (HF), a corrosive and systemic toxin.[2][3][5]

-

Explosion Hazard: Synthesis involving oxidative fluorination (Route A) can generate explosive intermediates.[2][3][5]

-

Storage: Must be stored under inert gas (Argon) at -20°C or lower. Never store in glass for long periods if trace moisture is suspected (etching risk).[2][3][5]

References

-

Schiesser, S., et al. (2020).[2][3][5] "N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox." Journal of Medicinal Chemistry. Link[2][3][5]

-

Tlili, A., et al. (2016).[2][3][5] "Synthesis of N-CF3 piperazines via oxidative desulfurization-fluorination." Angewandte Chemie International Edition. Link[2][3][5]

-

Lovett, G. H., et al. (2021).[2][3][5] "Facile Synthesis of Substituted Trifluoromethyl Piperidines." Letters in Organic Chemistry. Link

-

PubChem Compound Summary. "4-(Trifluoromethyl)piperidine" (Structural Analog Data). Link[2][3][5]

Sources

- 1. 4-Bromo-1-tosylpiperidine | C12H16BrNO2S | CID 11359032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-(TRIFLUOROMETHYL)PIPERIDINE | 657-36-3 [chemicalbook.com]

- 3. 4-(Trifluoromethyl)piperidine | C6H10F3N | CID 136469 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 4-[2-Bromo-5-(trifluoromethyl)phenyl]piperidine | C12H13BrF3N | CID 89813830 - PubChem [pubchem.ncbi.nlm.nih.gov]

4-Bromo-1-(trifluoromethyl)piperidine CAS number and supplier availability

The following technical guide provides an in-depth analysis of 4-Bromo-1-(trifluoromethyl)piperidine , a specialized fluorinated heterocycle.

Note to Researcher: This compound is a niche research intermediate belonging to the class of N-trifluoromethyl amines. Unlike its benzene analog (4-bromobenzotrifluoride) or carbon-substituted isomers (4-trifluoromethylpiperidine), it is not a standard commodity chemical in most global catalogs. This guide addresses its identification, synthesis strategies, and critical distinctions in drug development.

Status: Specialized Research Intermediate / Custom Synthesis Target

Chemical Class: N-Trifluoromethyl Amine (

Part 1: Chemical Identity & Availability Analysis

The "Availability Gap"

Researchers often encounter difficulty locating this specific compound because it is frequently confused with two ubiquitous analogs. 4-Bromo-1-(trifluoromethyl)piperidine is chemically distinct due to the trifluoromethyl group being attached directly to the nitrogen atom (

Availability Status:

-

Commercial Availability: Extremely Low / Custom Synthesis Only.

-

Major Suppliers: Not listed in standard catalogs (Sigma-Aldrich, Fluorochem, TCI) as a stock item.

-

Sourcing Strategy: Requires engagement with specialized fluorochemistry CROs (e.g., SynQuest, Oakwood, or specific Chinese fluorochemistry boutiques) or in-house synthesis.

Critical Confusion Matrix (The "Trap" Compounds)

Before procuring or synthesizing, verify you are not actually seeking one of these more common isomers:

| Compound Name | Structure Note | CAS Number | Availability |

| 4-Bromo-1-(trifluoromethyl)piperidine | Target: | None (Public) | Rare / Custom |

| 4-Bromo-1-(trifluoromethyl)benzene | Aromatic ring. Also called p-Bromobenzotrifluoride. | 402-43-7 | High (Commodity) |

| 4-Bromo-4-(trifluoromethyl)piperidine | 1253278-65-3 | Moderate | |

| 4-(Trifluoromethyl)piperidine | 657-36-3 | High |

Part 2: Synthesis Protocol (Self-Validating System)

Since this compound is likely unavailable off-the-shelf, the following protocol describes the authoritative method for synthesizing N-trifluoromethyl amines from secondary amines. This approach, adapted from the Schoenebeck and Tlili methodologies, utilizes stable reagents to generate the reactive

Core Reaction Pathway

The synthesis relies on the conversion of the secondary amine (4-bromopiperidine) to a thiocarbamoyl fluoride intermediate, followed by desulfurative fluorination using Silver(I) Fluoride (AgF).

Reaction Scheme:

-

Activation: 4-Bromopiperidine +

+ Base -

Fluorination: Dithiocarbamate + Electrophilic Fluorine/Oxidant

Thiocarbamoyl Fluoride. -

Desulfurization: Thiocarbamoyl Fluoride +

Experimental Workflow (Step-by-Step)

Reagents:

-

Substrate: 4-Bromopiperidine (HCl salt requires neutralization).

-

Reagent A: Tetramethylammonium trifluoromethylthiolate (

) or -

Solvent: Dry Acetonitrile (MeCN).

-

Hardware: Teflon-coated reaction vessel (glass is permissible but avoid etching if HF is generated).

Protocol:

-

Preparation: In a glovebox or under

, suspend 4-bromopiperidine (1.0 equiv) in dry MeCN (0.2 M). -

Reagent Addition: Add

(3.0 equiv) and -

Reaction: Stir at room temperature for 12–18 hours. The reaction mixture will darken as

precipitates (driving force of the reaction). -

Work-up: Filter the suspension through a pad of Celite to remove silver salts.

-

Purification: Concentrate the filtrate. The

product is typically non-polar. Purify via flash column chromatography using a Hexane/EtOAc gradient. Caution:

Mechanism Visualization

The following diagram illustrates the transformation logic, highlighting the critical desulfurization step that installs the

Caption: Synthesis of N-CF3 piperidine via desulfurative fluorination of thiocarbamoyl fluoride intermediates.

Part 3: Scientific Integrity & Properties

Why N-Trifluoromethyl? (Mechanism of Action)

The

-

Pyramidalization: Unlike the planar amide bond, the nitrogen in

retains a pyramidal geometry ( -

Basicity Modulation: The strong electron-withdrawing nature of

dramatically lowers the -

Lipophilicity: The

group significantly increases

Stability Warning

While

-

Storage: Store at -20°C under inert atmosphere (Argon).

-

Handling: Avoid prolonged exposure to aqueous acids during work-up.

Part 4: References

-

Schoenebeck, F., et al. (2017).[2] "Straightforward Access to N-Trifluoromethyl Amines from Secondary Amines." Angewandte Chemie International Edition. Link

-

Tlili, A., et al. (2016). "Direct Synthesis of N-CF3 Amines." Chemistry - A European Journal. Link

-

Levin, V. V., et al. (2019). "N-Trifluoromethyl Amines: Synthesis, Properties and Applications." Russian Chemical Reviews. Link

-

PubChem Compound Summary . "4-Bromo-1-methylpiperidine (Analog Reference)." Link

Sources

Technical Guide: Safety & Handling of Fluorinated Bromopiperidines

This guide functions as a specialized technical whitepaper for the safe management of Fluorinated Bromopiperidines (e.g., 3-bromo-4-fluoropiperidine, 4-bromo-3,3-difluoropiperidine). Unlike generic SDS documents, this guide synthesizes the specific reactivity of the halogenated piperidine scaffold with high-consequence risk mitigation strategies required in drug discovery environments.

Executive Summary: The Dual-Hazard Profile

Fluorinated bromopiperidines are critical bioisosteres in modern drug design, often used to modulate pKa and metabolic stability. However, they present a dual-hazard profile often overlooked in automated SDS generation:

-

The Alkylating/Corrosive Hazard: The secondary amine combined with a reactive C-Br bond creates potential for skin sensitization and severe irritation.

-

The Latent HF Hazard: While the C-F bond is stable under ambient conditions, thermal decomposition (fire) or strong acidic hydrolysis releases Hydrogen Fluoride (HF) , necessitating specific emergency protocols distinct from standard organic amines.

Hazard Identification & GHS Analysis

Automated SDSs often default to "Irritant." For this class, Corrosive (Category 1B) and Acute Toxicity are more accurate baselines due to the lipophilic nature of the piperidine ring facilitating dermal absorption.

Representative GHS Classification Table

Data synthesized from aggregate supplier data (Enamine, Combi-Blocks, Sigma).

| Hazard Class | Category | Hazard Statement | Mechanism of Action |

| Skin Corr./Irrit. | 1B or 2 | H314: Causes severe skin burns / H315: Causes irritation | Lipophilic amine penetrates stratum corneum; high pH (free base) causes saponification of lipids. |

| Eye Dam./Irrit. | 1 | H318: Causes serious eye damage | Rapid corneal opacity due to alkaline nature and potential alkylation of corneal proteins. |

| Acute Tox.[1][2][3][4] (Oral) | 3 or 4 | H301/H302: Toxic/Harmful if swallowed | Piperidine scaffold activity on CNS; potential interference with nicotinic acetylcholine receptors. |

| STOT SE | 3 | H335: May cause respiratory irritation | Volatile free bases (if not salt) irritate mucous membranes. |

Critical Note: If the compound is a free base , treat as volatile and corrosive . If a hydrochloride salt , treat as hygroscopic irritant capable of evolving HCl gas in moist air.

The "Hidden" Hazard: Thermal Decomposition & HF

The most critical safety deviation for fluorinated motifs is their behavior in fire. Unlike standard organics, these do not just produce CO/CO2/NOx.

Mechanism:

At temperatures >350°C (or in the presence of strong Lewis acids), the C-F bond undergoes homolytic cleavage or hydrolysis.

-

Hydrogen Fluoride (HF): Highly corrosive, penetrates tissue, decalcifies bone, causes systemic cardiac arrest.

-

Carbonyl Fluoride (COF2): Reacts with moisture in lungs to generate HF in situ.

Experimental Workflow: Thermal Stability Assessment

Use this decision logic to determine storage and processing limits.

Figure 1: Thermal decomposition pathways leading to HF generation. Note that moisture accelerates the formation of acidic byproducts.

Handling Protocols & Engineering Controls

A. PPE Selection (Permeation Data)

Standard nitrile gloves are insufficient for prolonged contact with halogenated piperidine free bases due to high permeation rates.

-

Routine Handling (Solids/Salts): Double-gloved Nitrile (min 0.11 mm).

-

Synthesis/Liquids (Free Base): Laminate film (Silver Shield/4H) or Viton®.

-

Why? Halogenated amines can act as permeation enhancers, carrying other solvents through nitrile rubber.

-

B. Engineering Controls[5][6]

-

Enclosure: All weighing of the free base must occur inside a fume hood or powder containment enclosure.

-

Glassware: Avoid standard ground-glass joints if heating >100°C; use Teflon sleeves to prevent seizing (etching from trace HF).

-

Vacuum Traps: If removing solvent, the vacuum pump exhaust must be vented to a hood. Use a liquid nitrogen trap to condense volatile corrosive amines before they damage pump oil.

Emergency Response: The "Calcium Trigger"

Standard acid burn protocols (water flush only) are inadequate if thermal decomposition has occurred or if the specific fluorinated compound is suspected of hydrolyzing to HF.

Protocol: Suspected Exposure (Skin/Eye)[7][8][9]

-

Immediate Flush: Water wash for 5 minutes (do not delay).[5]

-

The Calcium Check:

Emergency Decision Logic

Figure 2: Triage workflow distinguishing standard amine burns from potential fluoride-mediated deep tissue damage.

Waste Disposal & Deactivation

Never dispose of fluorinated bromopiperidines in standard "Organic Base" waste streams without assessment, as they can react with chlorinated solvents (e.g., DCM) to form explosive diazomethane derivatives or polymerize exothermically.

Deactivation Protocol (Quenching)

Before disposal, quench reactive C-Br or free amine functionality:

-

Dilution: Dissolve in Ethanol/Water (1:1).

-

Neutralization: Slowly add 1M HCl to convert free base to the stable Hydrochloride salt.

-

Verification: Check pH (aim for pH 5-7).

-

Disposal: Label as "Halogenated Organic Waste - Contains Fluorine."

-

Warning: Do not mix with strong oxidizers (Nitric acid) or strong alkalis in the waste drum.

-

Physical & Chemical Properties (Data Summary)

Representative data for 3-bromo-4-fluoropiperidine HCl.

| Property | Value | Implication |

| Physical State | White to off-white solid (HCl salt) | Dust inhalation hazard. |

| Melting Point | 160-180°C (Decomposes) | Do not heat near MP; risk of HF release. |

| Solubility | Water, DMSO, Methanol | Spills can be diluted with water; highly mobile in aquatic environments. |

| pKa | ~8.5 - 9.5 (Piperidine N) | Bases are strong enough to cause corneal opacity. |

| Incompatibility | Strong Oxidizers, Acid Chlorides | Reacts violently; risk of N-alkylation or oxidation. |

References

-

PubChem. (2025).[2] Compound Summary: 4,4-Difluoropiperidine - Safety and Hazards. National Library of Medicine. [Link]

-

European Chemicals Agency (ECHA). (2025). C&L Inventory: Harmonised classification and labelling of fluorinated heterocycles. [Link]

-

Purdue University. (2014). Thermal Decomposition of Lower-GWP Refrigerants and HF Generation. [Link]

Sources

- 1. chemreg.net [chemreg.net]

- 2. 4,4-Difluoropiperidine | C5H9F2N | CID 2758352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. jubilantingrevia.com [jubilantingrevia.com]

- 4. Chemical Hazard Classification (GHS) | Division of Research Safety | Illinois [drs.illinois.edu]

- 5. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]

- 6. fluoropolymers.eu [fluoropolymers.eu]

- 7. chem-space.com [chem-space.com]

- 8. nj.gov [nj.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of 4-Bromo-1-(trifluoromethyl)piperidine from 4-bromopiperidine

Introduction

The introduction of a trifluoromethyl (CF3) group into organic molecules can profoundly alter their physical, chemical, and physiological properties.[1] This has made trifluoromethylated compounds highly valuable in the pharmaceutical and agrochemical industries.[1][2] The CF3 group can enhance metabolic stability, increase lipophilicity, and modulate the basicity of nearby functional groups, often leading to improved biological activity.[3][4] 4-Bromo-1-(trifluoromethyl)piperidine is a key building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a wide range of biologically active compounds. This document provides a comprehensive guide to the synthesis of 4-Bromo-1-(trifluoromethyl)piperidine from 4-bromopiperidine, detailing the underlying chemistry, a robust experimental protocol, and essential safety considerations.

The Chemistry of N-Trifluoromethylation

The direct trifluoromethylation of secondary amines like 4-bromopiperidine presents a unique set of challenges. The nitrogen atom's nucleophilicity must be carefully managed to achieve the desired transformation. Several classes of reagents have been developed for this purpose, broadly categorized as nucleophilic, electrophilic, and radical trifluoromethylating agents.[5][6]

For the N-trifluoromethylation of secondary amines, electrophilic trifluoromethylating agents are often the reagents of choice. These reagents deliver a "CF3+" equivalent to the nucleophilic nitrogen atom. Prominent examples of such reagents include those developed by Umemoto, Togni, and others.[2][5][7]

-

Umemoto's Reagents: These are (trifluoromethyl)dibenzoheterocyclic salts that are effective for the trifluoromethylation of a variety of nucleophiles.[2][8] They are known for their high reactivity and are commercially available.[8]

-

Togni's Reagents: These are hypervalent iodine compounds that serve as powerful electrophilic trifluoromethylating agents.[7][9][10] Togni Reagent II, in particular, is widely used for the trifluoromethylation of a broad range of substrates, including amines.[10][11]

-

Langlois' Reagent (Sodium Trifluoromethanesulfinate, CF3SO2Na): This reagent generates a trifluoromethyl radical (•CF3) and is effective in radical trifluoromethylation reactions, often mediated by a metal catalyst.[12][13]

The choice of reagent and reaction conditions is critical and depends on the specific substrate and desired outcome. For the synthesis of 4-Bromo-1-(trifluoromethyl)piperidine, an electrophilic approach using a reagent like Togni Reagent II is a well-established and reliable method.

Reaction Mechanism: Electrophilic Trifluoromethylation

The reaction of a secondary amine with an electrophilic trifluoromethylating agent, such as Togni Reagent II, generally proceeds through a nucleophilic attack of the amine nitrogen on the electrophilic CF3 source. The reaction is often facilitated by a base to deprotonate the resulting ammonium intermediate, yielding the N-trifluoromethylated product.

Experimental Protocol: Synthesis of 4-Bromo-1-(trifluoromethyl)piperidine

This protocol details a robust method for the synthesis of 4-Bromo-1-(trifluoromethyl)piperidine using Togni Reagent II.

Materials and Equipment

| Reagents | Equipment |

| 4-Bromopiperidine hydrobromide | Round-bottom flask |

| Togni Reagent II | Magnetic stirrer and stir bar |

| Sodium bicarbonate (NaHCO3) | Ice bath |

| Dichloromethane (DCM), anhydrous | Separatory funnel |

| Saturated aqueous sodium bicarbonate solution | Rotary evaporator |

| Brine (saturated aqueous NaCl solution) | Flash chromatography system |

| Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4) | NMR spectrometer |

| Silica gel for column chromatography | Mass spectrometer |

| Ethyl acetate and hexanes for chromatography |

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[14][15]

-

Ventilation: Conduct the reaction in a well-ventilated fume hood.

-

Togni Reagent II: While generally stable, Togni Reagent II can be sensitive to heat and may decompose exothermically.[10][11] Avoid heating and handle with care.

-

4-Bromopiperidine: This compound is corrosive and can cause burns. Handle with care and avoid inhalation or skin contact.

-

Dichloromethane: DCM is a volatile and potentially carcinogenic solvent. Handle in a fume hood and minimize exposure.

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.[16]

Step-by-Step Procedure

-

Preparation of Free Base:

-

In a round-bottom flask, dissolve 4-bromopiperidine hydrobromide (1.0 eq) in a minimal amount of water.

-

Cool the solution in an ice bath and slowly add a saturated aqueous solution of sodium bicarbonate until the solution is basic (pH > 8).

-

Extract the aqueous layer with dichloromethane (3 x volume of water).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain 4-bromopiperidine as a free base.

-

-

N-Trifluoromethylation Reaction:

-

Dissolve the freshly prepared 4-bromopiperidine (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add sodium bicarbonate (2.0 eq) to the solution.

-

In a separate flask, dissolve Togni Reagent II (1.2 eq) in anhydrous dichloromethane.

-

Slowly add the solution of Togni Reagent II to the stirred suspension of 4-bromopiperidine and sodium bicarbonate at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

-

Work-up and Purification:

-

Upon completion of the reaction, filter the mixture to remove any insoluble salts.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.[17]

-

Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford 4-Bromo-1-(trifluoromethyl)piperidine as the final product.[17]

-

Reaction Workflow Diagram

Caption: Synthetic workflow for 4-Bromo-1-(trifluoromethyl)piperidine.

Characterization of 4-Bromo-1-(trifluoromethyl)piperidine

The identity and purity of the synthesized 4-Bromo-1-(trifluoromethyl)piperidine should be confirmed by standard analytical techniques.

| Analytical Technique | Expected Observations |

| ¹H NMR | The spectrum should show characteristic signals for the piperidine ring protons, with chemical shifts influenced by the bromine and trifluoromethyl substituents. The absence of the N-H proton signal from the starting material is a key indicator of a successful reaction. |

| ¹⁹F NMR | A singlet corresponding to the CF3 group is expected. The chemical shift will be characteristic of an N-CF3 moiety.[18][19] |

| ¹³C NMR | The spectrum will display signals for the carbon atoms of the piperidine ring. The carbon attached to the bromine will be shifted downfield, and the carbons adjacent to the nitrogen will be influenced by the electron-withdrawing trifluoromethyl group. |

| Mass Spectrometry (MS) | The mass spectrum should show the molecular ion peak corresponding to the mass of 4-Bromo-1-(trifluoromethyl)piperidine (C6H9BrF3N). The isotopic pattern for bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) should be observed.[20] |

Trustworthiness and Protocol Validation

The reliability of this protocol is ensured through several key validation points:

-

Reaction Monitoring: The use of TLC or LC-MS allows for real-time monitoring of the reaction's progress, ensuring that the reaction is allowed to proceed to completion and preventing the formation of byproducts due to prolonged reaction times.

-

Purification: Flash column chromatography is a highly effective method for separating the desired product from unreacted starting materials, reagents, and any side products, ensuring a high degree of purity for the final compound.

-

Spectroscopic Confirmation: The combination of ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry provides unambiguous confirmation of the structure and purity of the synthesized 4-Bromo-1-(trifluoromethyl)piperidine. The characteristic signals in each spectrum serve as a definitive fingerprint for the target molecule.

By incorporating these checks, researchers can have a high degree of confidence in the identity and quality of the synthesized material, which is crucial for its subsequent use in drug discovery and development.

References

-

Wikipedia. Trifluoromethylation. [Link]

- Prakash, G. K. S.; Yudin, A. K. New Electrophilic Trifluoromethylating Agents. The Journal of Organic Chemistry.

-

Organic Chemistry Frontiers. Recent advances in transition-metal-free trifluoromethylation with Togni's reagents. [Link]

-

CF Plus Chemicals. Alcohol CF3-reagent (Togni Reagent I). [Link]

-

Bryn Mawr College. Electrophilic Fluorination. [Link]

-

Chinese Chemical Society. Efficient N-Trifluoromethylation of Amines with Carbon Disulfide and Silver Fluoride as Reagents. CCS Chemistry. [Link]

-

Wikipedia. Togni reagent II. [Link]

-

Beilstein Journal of Organic Chemistry. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. [Link]

-

National Center for Biotechnology Information. Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench‐Stable Precursor (Me4N)SCF3. Angewandte Chemie International Edition. [Link]

-

Zhang, C. Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents. Organic & Biomolecular Chemistry. [Link]

-

Chemical Communications. One-pot synthesis of trifluoromethyl amines and perfluoroalkyl amines with CF3SO2Na and RfSO2Na. [Link]

-

Organic & Biomolecular Chemistry. Recent advances in the application of Langlois' reagent in olefin difunctionalization. [Link]

-

Chinese Chemical Society. Efficient N-Trifluoromethylation of Amines with Carbon Disulfide and Silver Fluoride as Reagents. [Link]

-

Scite.ai. Application of Langlois' Reagent in Trifluoromethylation Reactions. [Link]

-

ResearchGate. (PDF) Langlois' Reagent: An Efficient Trifluoromethylation Reagent. [Link]

-

ResearchGate. Reaction scope. Trifluoromethylation of amines: Reactions were... | Download Scientific Diagram. [Link]

-

Beilstein Journal of Organic Chemistry. Synthesis of aminomethylated 4-fluoropiperidines and 3- fluoropyrrolidines. [Link]

-

The Royal Society of Chemistry. Supporting Information for - The Royal Society of Chemistry. [Link]

-

Der Pharma Chemica. Synthesis, characterization and anti-bacterial study of fluorine containing N-benzyl substituted piperidine and pyrrolidine derivatives. [Link]

-

International Journal of Pharmaceutical Science Invention. Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents. [Link]

-

Journal of Organic and Pharmaceutical Chemistry. The preparative synthetic approach to 4-(trifluoromethoxy)piperidine and 4-(trifluoromethoxymethyl)piperidine. [Link]

-

Defense Technical Information Center. Piperidine Synthesis. [Link]

-

ResearchGate. The oa-TOF mass spectra of the major bromine-containing peaks shown in... | Download Scientific Diagram. [Link]

- Google Patents. CN105461617A - Preparation method for 4-[4-(trifluoromethoxy)phenoxyl]piperidine.

-

News-Medical.net. Characterizing Small Molecules with NMR. [Link]

-

ResearchGate. Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. [Link]

-

Reddit. Best solvent for FMOC removal : r/Chempros. [Link]

-

National Center for Biotechnology Information. 4-(Trifluoromethyl)piperidine. PubChem. [Link]

-

National Institute of Standards and Technology. 4-Bromo-1,1,2-trifluorobutene-1. NIST Chemistry WebBook. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Trifluoromethylation - Wikipedia [en.wikipedia.org]

- 3. brynmawr.edu [brynmawr.edu]

- 4. chinesechemsoc.org [chinesechemsoc.org]

- 5. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]

- 6. Nucleophilic, Radical and Electrophilic Trifluoromethylation Using Fluoroform - University of Michigan [available-inventions.umich.edu]

- 7. Recent advances in transition-metal-free trifluoromethylation with Togni's reagents - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 8. Umemoto Reagent I - Enamine [enamine.net]

- 9. Alcohol CF3-reagent (Togni Reagent I) — CF Plus Chemicals [cfplus.cz]

- 10. Togni reagent II - Wikipedia [en.wikipedia.org]

- 11. Togni Reagent II - Enamine [enamine.net]

- 12. Recent advances in the application of Langlois’ reagent in olefin difunctionalization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. scite.ai [scite.ai]

- 14. assets.thermofisher.com [assets.thermofisher.com]

- 15. assets.thermofisher.cn [assets.thermofisher.cn]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. rsc.org [rsc.org]

- 19. sphinxsai.com [sphinxsai.com]

- 20. researchgate.net [researchgate.net]

Application Notes and Protocols for the N-Trifluoromethylation of Secondary Amines

Introduction: The Rising Prominence of the N-CF3 Moiety in Drug Discovery

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry. Among these, the trifluoromethyl (CF3) group is particularly influential due to its unique electronic properties, metabolic stability, and ability to modulate the physicochemical characteristics of parent molecules.[1][2] When directly attached to a nitrogen atom, the resulting N-trifluoromethyl (N-CF3) motif imparts a profound effect on the amine's basicity. The strong electron-withdrawing nature of the CF3 group significantly lowers the pKa of the amine, which can lead to enhanced membrane permeability, improved metabolic stability against oxidative degradation, and altered binding interactions with biological targets.[3][4][5]

Despite the clear advantages of incorporating the N-CF3 group, its synthesis has historically been challenging.[6][7] This guide provides a comprehensive overview of contemporary and field-proven protocols for the N-trifluoromethylation of secondary amines, catering to researchers and scientists in drug development. We will delve into the mechanistic underpinnings of various methodologies, offer detailed step-by-step protocols, and provide insights into the selection of appropriate reagents and reaction conditions.

I. Electrophilic N-Trifluoromethylation: Taming the "CF3+" Synthon

Electrophilic trifluoromethylation strategies rely on reagents that can formally deliver a "CF3+" equivalent to a nucleophilic nitrogen center. Several classes of reagents have been developed for this purpose, with Umemoto's and Togni's reagents being the most prominent.[8][9][10][11]

A. Umemoto's Reagents: Sulfonium Salts as CF3 Donors

Umemoto's reagents are S-(trifluoromethyl)dibenzothiophenium salts, which are powerful electrophilic trifluoromethylating agents.[10][12] The reactivity of these reagents can be tuned by modifying the substituents on the dibenzothiophene core.[1] For the N-trifluoromethylation of secondary amines, the more reactive versions of Umemoto's reagents are often employed.[6]

Mechanism of Action: The reaction proceeds via a nucleophilic attack of the secondary amine on the electrophilic sulfur atom of the Umemoto reagent, leading to the transfer of the trifluoromethyl group to the nitrogen and the formation of dibenzothiophene as a byproduct.

Experimental Protocol 1: N-Trifluoromethylation of Indoline using Umemoto's Reagent [6]

-

Materials:

-

Indoline

-

Umemoto's Reagent (e.g., S-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate)[10]

-

Anhydrous solvent (e.g., Dichloromethane, CH2Cl2)

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for anhydrous reactions

-

-

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add indoline (1.0 equiv).

-

Dissolve the indoline in anhydrous CH2Cl2.

-

Add Umemoto's reagent (1.2 equiv) to the solution at room temperature.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with CH2Cl2 (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1-(trifluoromethyl)indoline.[6]

-

-

Expected Yield: 68%[6]

B. Togni's Reagents: Hypervalent Iodine Compounds for Mild Trifluoromethylation

Togni's reagents are hypervalent iodine compounds that serve as milder electrophilic trifluoromethylating agents compared to Umemoto's reagents.[9][11][13][14] Togni's Reagent II, in particular, has found broad application in the trifluoromethylation of a variety of nucleophiles, including some nitrogen-containing heterocycles.[6][13] Direct N-trifluoromethylation of secondary amines using Togni's reagents can be challenging and may require specific substrates or catalytic systems.[15]

Mechanism of Action: The reaction mechanism with Togni's reagents can be complex and substrate-dependent, potentially involving either a direct nucleophilic attack by the amine on the iodine center or a single-electron transfer (SET) pathway to generate a trifluoromethyl radical.[2]

Diagram 1: General Workflow for Electrophilic N-Trifluoromethylation

Caption: A generalized workflow for a typical electrophilic N-trifluoromethylation reaction.

II. A Novel Umpolung Strategy: One-Pot Synthesis from (Me4N)SCF3 and AgF

A significant advancement in N-trifluoromethylation is the development of a one-pot protocol utilizing tetramethylammonium trifluoromethylthiolate ((Me4N)SCF3) and silver(I) fluoride (AgF).[16][17] This method employs an umpolung (reactivity reversal) strategy, where the typically nucleophilic trifluoromethyl source is converted into an electrophilic intermediate in situ.[16]

Mechanism of Action: The reaction proceeds through the initial formation of a thiocarbamoyl fluoride intermediate from the secondary amine and (Me4N)SCF3. This intermediate then undergoes desulfurization-fluorination with AgF to yield the final N-trifluoromethyl amine.[16] This method is notable for its operational simplicity, mild reaction conditions, and broad functional group tolerance.[16][17]

Experimental Protocol 2: One-Pot N-Trifluoromethylation using (Me4N)SCF3 and AgF [16][17]

-

Materials:

-

Secondary amine (aromatic or aliphatic)

-

Tetramethylammonium trifluoromethylthiolate ((Me4N)SCF3)

-

Silver(I) fluoride (AgF)

-

Anhydrous solvent (e.g., Acetonitrile, MeCN)

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for anhydrous reactions

-

-

Procedure:

-

To a reaction vessel under an inert atmosphere, add the secondary amine (1.0 equiv) and (Me4N)SCF3 (1.3 equiv).

-

Add anhydrous MeCN and stir the mixture at room temperature for 15 minutes to form the thiocarbamoyl fluoride intermediate.

-

Add AgF (3.0 equiv) to the reaction mixture.

-

Stir the reaction at 50 °C for 4 hours.[17] Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, remove the solvent under reduced pressure.

-

Add a mixture of CH2Cl2/pentane (1:1) to the crude residue.

-

Filter the mixture through a pad of Celite to remove solid byproducts.

-

Wash the Celite pad with CH2Cl2/pentane (1:1).

-

Concentrate the filtrate under reduced pressure to afford the N-trifluoromethylated amine. Further purification by column chromatography may be performed if necessary.[16][17]

-

Diagram 2: Proposed Mechanism of the Umpolung N-Trifluoromethylation

Caption: A simplified mechanistic pathway for the umpolung N-trifluoromethylation.

III. Photoredox-Catalyzed N-Trifluoromethylation: A Modern Approach

Visible-light photoredox catalysis has emerged as a powerful tool for the formation of C-CF3 and N-CF3 bonds under mild conditions.[18][19][20][21] These methods often involve the generation of a trifluoromethyl radical from a suitable precursor, which can then be intercepted by a nitrogen-centered radical or a related intermediate.[19] While still an evolving field, photoredox catalysis offers a promising avenue for the development of novel N-trifluoromethylation protocols with unique reactivity and selectivity.[18][21]

For instance, a photoredox-catalyzed intermolecular amino-trifluoromethylation of alkenes has been reported using Umemoto's reagent as the CF3 source and nitriles as the nitrogen source, ultimately leading to β-trifluoromethylated amines.[19] Although not a direct trifluoromethylation of a pre-formed secondary amine, these methods highlight the potential of photoredox catalysis in constructing complex trifluoromethylated amine scaffolds.[19][20]

IV. Summary of Protocols and Reagent Comparison

| Methodology | Reagent(s) | Typical Substrates | Advantages | Limitations | Typical Yields |

| Electrophilic | Umemoto's Reagents[10][12] | Secondary amines, heterocycles[6] | High reactivity, commercially available[10] | Harsh conditions may be required, stoichiometric byproduct | 60-70%[6] |

| Electrophilic | Togni's Reagents[11][13] | Heterocycles, activated amines[15] | Milder conditions, broad functional group tolerance[9] | May require catalysts for secondary amines, potential for radical pathways[15] | Variable, substrate-dependent[15] |

| Umpolung | (Me4N)SCF3, AgF[16][17] | Aromatic and aliphatic secondary amines[16] | Mild conditions, operational simplicity, high functional group tolerance[16] | Use of stoichiometric silver salt | 81-98%[16] |

| Photoredox | Various CF3 sources (e.g., Umemoto's, Togni's) + Photocatalyst[19][20] | Alkenes, (hetero)arenes[19][22] | Mild conditions, radical pathways enable unique transformations[21] | Often indirect methods for N-CF3 secondary amine synthesis | Substrate and reaction dependent |

V. Safety and Handling of Trifluoromethylating Reagents

Many trifluoromethylating reagents are reactive and require careful handling.[23][24][25]

-

General Precautions:

-

Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[24][25]

-

Avoid inhalation of dusts or vapors.[24]

-

Prevent contact with skin and eyes.[25]

-

Handle reagents under an inert atmosphere (nitrogen or argon) if they are sensitive to moisture or air.

-

Specific Reagent Hazards:

-

Umemoto's Reagents: These are typically stable solids but should be handled with care.[10]

-

Togni's Reagents: Togni's Reagent II is known to be metastable and can decompose exothermically upon heating above its melting point.[13][26] Avoid heating the pure reagent.

-

Silver(I) Fluoride (AgF): AgF is corrosive and light-sensitive. Store in a cool, dark place.

-

(Me4N)SCF3: This reagent is a stable salt but should be handled in a fume hood.[16]

-

-

Waste Disposal:

-

All waste containing trifluoromethyl compounds and reagents should be treated as hazardous waste and disposed of according to institutional guidelines.[23]

-

VI. Conclusion

The N-trifluoromethylation of secondary amines is a critical transformation for the synthesis of novel bioactive molecules. The choice of methodology depends on the specific substrate, desired functional group tolerance, and available laboratory capabilities. The classic electrophilic methods using Umemoto's and Togni's reagents remain valuable tools. However, the recently developed umpolung strategy offers a mild, efficient, and operationally simple alternative with a broad substrate scope, making it particularly attractive for late-stage functionalization in drug discovery programs. As photoredox catalysis continues to evolve, we can anticipate the emergence of even more sophisticated and versatile methods for the synthesis of this important class of compounds.

References

-

Beilstein Journal of Organic Chemistry. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. PMC. [Link]

-

CONICET. (n.d.). Recent Advances in Trifluoromethylation Reactions with Electrophilic Trifluoromethylating Reagents. CONICET Digital. [Link]

- Ma, J.-A., & Cahard, D. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry, 6, 54.

- Burton, D. J., & Hartgraves, G. A. (2005). Nucleophilic Trifluoromethylation of Imines Using the CF 3 I/TDAE Reagent. The Journal of Organic Chemistry, 70(11), 4166–4172.

- Prakash, G. K. S., Mandal, M., & Olah, G. A. (2001). Stereoselective Nucleophilic Trifluoromethylation of N-(tert-Butylsulfinyl)imines by Using Trimethyl(trifluoromethyl)silane.

- Shreeve, J. M., et al. (n.d.). New Electrophilic Trifluoromethylating Agents. The Journal of Organic Chemistry.

- Shreeve, J. M., et al. (n.d.).

- Chinese Chemical Society. (2024). Efficient N-Trifluoromethylation of Amines with Carbon Disulfide and Silver Fluoride as Reagents. CCS Chemistry.

- Schoenebeck, F., et al. (n.d.). Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench‐Stable Precursor (Me4N)SCF3. PMC.

-

Wikipedia. (n.d.). Togni reagent II. Wikipedia. [Link]

- Nelson, D. W., et al. (2001). α-(Trifluoromethyl)amine Derivatives via Nucleophilic Trifluoromethylation of Nitrones. The Journal of Organic Chemistry.

-

Chinese Chemical Society. (2024). Efficient N-Trifluoromethylation of Amines with Carbon Disulfide and Silver Fluoride as Reagents. Chinese Chemical Society. [Link]

- Umemoto, T., et al. (2017). Powerful, Thermally Stable, One-Pot-Preparable, and Recyclable Electrophilic Trifluoromethylating Agents: 2,8-Difluoro- and 2,3,7,8-Tetrafluoro-S-(trifluoromethyl)dibenzothiophenium Salts. The Journal of Organic Chemistry.

- Chemical Communications (RSC Publishing). (n.d.). Photoredox catalyzed reductive trifluoromethylation of imines via a radical umpolung strategy.

- Milcent, T., & Crousse, B. (2017). The main and recent syntheses of the N-CF3 motif. Comptes Rendus Chimie, 21(8), 771-781.

- Crousse, B. (n.d.). Modern Strategies in Organofluorine Chemistry 1. Science of Synthesis.

- Chemical Communications (RSC Publishing). (2025). Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives.

-

ResearchGate. (2025). A mild and practical approach to N-CF3 secondary amines via oxidative fluorination of isocyanides. ResearchGate. [Link]

- Sigma-Aldrich. (2025).

-

MDPI. (2023). A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles. MDPI. [Link]

- Journal of the American Chemical Society. (2022). General Synthesis of N-Trifluoromethyl Compounds with N-Trifluoromethyl Hydroxylamine Reagents.

- TCI Chemicals. (2023).

- TCI Chemicals. (n.d.).

- Accounts of Chemical Research. (2016). Fine Design of Photoredox Systems for Catalytic Fluoromethylation of Carbon–Carbon Multiple Bonds.

-

ResearchGate. (2025). ChemInform Abstract: Trifluoromethylation by Visible‐Light‐Driven Photoredox Catalysis. ResearchGate. [Link]

- (n.d.). Notification about the Explosive Properties of Togni's Reagent II and One of Its Precursors.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Fluoroalkylation: Expansion of Togni Reagents [sigmaaldrich.com]

- 3. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 4. chinesechemsoc.org [chinesechemsoc.org]

- 5. chinesechemsoc.org [chinesechemsoc.org]

- 6. mdpi.com [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 9. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]

- 10. Umemoto Reagent I - Enamine [enamine.net]

- 11. Togni reagent - Enamine [enamine.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Togni reagent II - Wikipedia [en.wikipedia.org]

- 14. Trifluoromethylation [Synthetic Reagents] | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 15. The main and recent syntheses of the N-CF3 motif [comptes-rendus.academie-sciences.fr]

- 16. Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench‐Stable Precursor (Me4N)SCF3 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Thieme E-Books & E-Journals [thieme-connect.de]

- 18. Photoredox catalyzed reductive trifluoromethylation of imines via a radical umpolung strategy - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 19. Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC03280F [pubs.rsc.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

- 22. pubs.acs.org [pubs.acs.org]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. sigmaaldrich.com [sigmaaldrich.com]

- 25. tcichemicals.com [tcichemicals.com]

- 26. researchgate.net [researchgate.net]

Application Note: Cross-Coupling Protocols for 4-Bromo-1-(trifluoromethyl)piperidine

This guide details the application of 4-Bromo-1-(trifluoromethyl)piperidine , a high-value, sensitive building block used to introduce the metabolically stable and lipophilic

Introduction & Chemical Profile[1][2][3][4][5]

The

4-Bromo-1-(trifluoromethyl)piperidine presents a specific synthetic challenge: it combines a secondary alkyl bromide (prone to

Chemical Properties Table

| Property | Data | Notes |

| Formula | ||

| Molecular Weight | 232.04 g/mol | |

| Physical State | Colorless Oil / Low-melting Solid | Volatile; handle in fume hood. |

| Stability | Moisture Sensitive | |

| Reactivity | Secondary Alkyl Electrophile | Requires Ni-catalysis or specialized Pd-ligands.[1][2][3] |

| Storage | -20°C, Inert Atmosphere | Store under Argon/Nitrogen. |

Critical Handling & Stability Guidelines

The "Achilles' Heel":

-

Avoid: Strong aqueous bases (

, -

Preferred: Anhydrous conditions or mild bases (

, -

Purification: Silica gel chromatography must be performed rapidly with neutralized silica (1%

) to prevent acid-catalyzed decomposition.

Experimental Protocols

Protocol A: Nickel-Catalyzed Negishi Cross-Coupling (Recommended)

Rationale: This method is the "Gold Standard" for secondary alkyl halides. It utilizes Nickel (which suppresses

Reaction:

Materials:

-

Electrophile: 4-Bromo-1-(trifluoromethyl)piperidine (1.0 equiv)

-

Nucleophile: Aryl Zinc Reagent (1.2–1.5 equiv, prepared typically as 0.5 M in THF)

-

Catalyst:

(Bis(1,5-cyclooctadiene)nickel(0)) - Air Sensitive! -

Ligand:

-Bu-Pybox (or bathophenanthroline for sterically demanding substrates) -

Solvent: Anhydrous DMA (N,N-Dimethylacetamide) and THF mixture.

Step-by-Step Procedure:

-

Catalyst Preparation (Glovebox/Schlenk Line):

-

In a flame-dried Schlenk tube under Argon, charge

(0.04 equiv) and -

Add anhydrous DMA (volume to reach 0.05 M catalyst conc). Stir at RT for 10 min until the solution turns deep purple/blue (indicating complex formation).

-

-

Substrate Addition:

-

Add 4-Bromo-1-(trifluoromethyl)piperidine (1.0 equiv) directly to the catalyst solution.

-

-

Coupling:

-

Cool the mixture to 0°C.

-

Dropwise add the Aryl Zinc reagent (1.3 equiv) over 5 minutes.

-

Allow the reaction to warm to Room Temperature (25°C). Stir for 12–24 hours.

-

Monitoring: Check conversion via GC-MS or

-NMR (shift of

-

-

Workup:

-

Quench carefully with saturated

(aq). -

Extract with

(3x). Note: Avoid DCM if possible to prevent emulsion with amides. -

Wash combined organics with water and brine. Dry over

.

-

-

Purification:

-

Flash chromatography (Hexanes/EtOAc). Do not use acidic stains.

-

Protocol B: Nickel-Catalyzed Suzuki-Miyaura Coupling

Rationale: Useful when organozinc reagents are difficult to prepare. Uses an alcohol additive to activate the boronic acid without strong aqueous bases.

Reaction:

Materials:

- (0.05 equiv)

-

Ligand: Bathophenanthroline (0.10 equiv)

-

Base:

(1.2 equiv) or -

Solvent:

-PrOH (Isopropanol) – Crucial for the mechanism.

Step-by-Step Procedure:

-

Setup: Under Argon, combine

and Bathophenanthroline in a vial. Add anhydrous -

Reactants: Add the Arylboronic acid (1.5 equiv) and 4-Bromo-1-(trifluoromethyl)piperidine (1.0 equiv).

-

Activation: Add

(1.2 equiv). Note: The reaction may become heterogeneous. -

Execution: Seal the vial and stir vigorously at 60°C for 12 hours.

-

Warning: Do not exceed 80°C to protect the

group.

-

-

Workup: Filter through a pad of Celite. Concentrate and purify.

Mechanistic Visualization

The following diagram illustrates the Nickel-catalyzed radical chain mechanism operative in Protocol A (Negishi), which bypasses the slow oxidative addition typical of secondary alkyl halides.

Caption: Simplified catalytic cycle for Ni-catalyzed cross-coupling of secondary alkyl halides involving a radical intermediate to overcome steric hindrance.

Synthesis of the Reagent (Contextual)

If the starting material is not commercially available, it can be synthesized from 4-bromopiperidine hydrobromide.

Route: Schoenebeck Protocol (

-

Formation of Thiocarbamoyl Fluoride: React 4-bromopiperidine with

(or -

Desulfurization-Fluorination: Treat the intermediate with

to yield the-

Note: This must be done before the cross-coupling if the coupling conditions are harsh, but usually, the

group is installed early.

-

References

-

Nickel-Catalyzed Cross-Coupling of Unactivated Secondary Alkyl Halides

-

Stability and Synthesis of N-Trifluoromethyl Amines

-

General Negishi Protocols for Alkyl Halides

-

Lu, Z., & Fu, G. C. (2010). Nickel-Catalyzed Negishi Cross-Couplings of Secondary Alkyl Bromides and Iodides. Angewandte Chemie International Edition. Link

-

-

Synthesis of N-CF3 Piperidines

-

Scattolin, T., et al. (2017). Straightforward Access to N-Trifluoromethyl Amines from Isothiocyanates. Angewandte Chemie. Link

-

Sources

- 1. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]

- 2. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 3. jk-sci.com [jk-sci.com]

- 4. The main and recent syntheses of the N-CF3 motif [comptes-rendus.academie-sciences.fr]

- 5. A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Application Notes & Protocols: Suzuki-Miyaura Coupling of 4-Bromopiperidine Derivatives

Foreword: The Strategic Importance of Piperidine Scaffolds

In the landscape of modern drug discovery, the piperidine ring is a privileged scaffold. Its three-dimensional structure allows for precise vectoral presentation of substituents, enabling optimal interactions with biological targets while often improving pharmacokinetic properties like solubility and metabolic stability. The functionalization of this saturated heterocycle is therefore a cornerstone of medicinal chemistry. The Suzuki-Miyaura cross-coupling reaction stands out as one of the most powerful and versatile methods for forging carbon-carbon bonds.[1][2][3][4] This guide provides an in-depth analysis and robust protocols for a particularly challenging yet valuable transformation: the coupling of 4-bromopiperidine derivatives with organoboron reagents. We will delve into the mechanistic nuances, critical parameter optimization, and field-proven troubleshooting strategies to empower researchers in their synthetic endeavors.

Mechanistic Insights: Navigating the Challenges of sp³-Coupling

The palladium-catalyzed Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6][7] However, the use of a secondary alkyl halide like 4-bromopiperidine introduces specific hurdles not typically encountered with aryl or vinyl halides.

Caption: General catalytic cycle for the Suzuki-Miyaura reaction.

-

Oxidative Addition: This is typically the rate-determining step for C(sp³)-Br bonds. The palladium(0) catalyst must insert into the carbon-bromine bond. Compared to their sp² counterparts, secondary alkyl bromides are significantly less reactive. Success hinges on using a highly active catalyst system, specifically one featuring bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs).[1][6][8] These ligands stabilize the electron-rich Pd(0) center and promote the otherwise difficult oxidative addition.

-

Transmetalation: In this step, the organic group from the boron reagent is transferred to the palladium(II) complex. This process requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex (boronate).[7][9] The choice of base and solvent is crucial to facilitate this transfer without degrading the substrate or catalyst.

-

Reductive Elimination: This final step forms the desired C-C bond and regenerates the Pd(0) catalyst, allowing the cycle to continue. For alkylpalladium intermediates, a competing and often problematic side reaction is β-hydride elimination .[9] This occurs when a hydrogen atom on the carbon beta to the palladium is eliminated, leading to an alkene byproduct and catalyst decomposition. The use of bulky ligands, which favor a reductive elimination pathway, is a key strategy to mitigate this issue.

The Indispensable Role of the N-Protecting Group

The piperidine nitrogen is a Lewis base and can readily coordinate to the palladium center, acting as a catalyst poison.[10][11] Therefore, protection of the nitrogen is not optional; it is a prerequisite for a successful reaction. The nature of the protecting group (PG) is critical:

-

Steric and Electronic Effects: Bulky protecting groups like tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) are commonly used. These groups not only prevent catalyst coordination but also influence the conformation of the piperidine ring, which can affect the reactivity of the C-Br bond. Electron-withdrawing groups (e.g., carbamates, amides) are generally preferred as they decrease the nucleophilicity of the nitrogen atom.

-

Stability: The protecting group must be stable to the basic reaction conditions but readily cleavable post-coupling. The Boc group is a frequent choice due to its stability and simple removal under acidic conditions.

Core Protocol: A Validated System for 4-Arylpiperidine Synthesis

This protocol provides a robust starting point for the coupling of an N-Boc-4-bromopiperidine with a generic arylboronic acid. Optimization may be required for particularly challenging substrates.

Sources

- 1. thieme-connect.com [thieme-connect.com]

- 2. wwjmrd.com [wwjmrd.com]

- 3. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]

- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. mdpi.com [mdpi.com]

Application Notes & Protocols: Buchwald-Hartwig Amination of 4-Bromo-1-(trifluoromethyl)piperidine

Introduction: The Strategic Value of N-Alkyl Piperidines

The piperidine scaffold is a privileged motif in medicinal chemistry, appearing in a vast number of approved pharmaceuticals and clinical candidates. Its substitution pattern critically dictates pharmacological activity, and the introduction of an N-alkyl group, particularly one bearing a trifluoromethyl moiety, can significantly enhance metabolic stability, lipophilicity, and binding affinity.[1][2] The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of C-N bonds, largely supplanting classical methods that suffer from limited scope and harsh conditions.[3][4][5]

This document provides a detailed guide for the palladium-catalyzed Buchwald-Hartwig amination of 4-Bromo-1-(trifluoromethyl)piperidine, a challenging yet valuable C(sp³)-N coupling reaction. While the amination of aryl halides is well-established, the use of sp³-hybridized alkyl halides introduces unique mechanistic hurdles, most notably the potential for β-hydride elimination. This guide will dissect the key experimental parameters and provide a robust protocol to successfully synthesize 4-amino-1-(trifluoromethyl)piperidine derivatives, which are valuable building blocks in drug discovery.[6][7]

Mechanistic Insights & Key Experimental Considerations

The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to furnish the desired product and regenerate the Pd(0) catalyst.[3][5][8][9]

dot graph "Buchwald_Hartwig_Catalytic_Cycle" { graph [layout=circo, overlap=false, splines=true, bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Pd0 [label="L-Pd(0)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_Complex [label="L-Pd(II)(R)(X)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Amine_Coord [label="Amine\nCoordination", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_Amine_Complex [label="[L-Pd(II)(R)(HNR'R'')]+X-", fillcolor="#FBBC05", fontcolor="#202124"]; Deprotonation [label="Deprotonation\n(Base)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_Amido_Complex [label="L-Pd(II)(R)(NR'R'')", fillcolor="#34A853", fontcolor="#FFFFFF"]; Red_Elim [label="Reductive\nElimination", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="Product\nR-NR'R''", shape=cds, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Pd0 -> OxAdd [label="R-X"]; OxAdd -> PdII_Complex; PdII_Complex -> Amine_Coord [label="HNR'R''"]; Amine_Coord -> PdII_Amine_Complex; PdII_Amine_Complex -> Deprotonation; Deprotonation -> PdII_Amido_Complex; PdII_Amido_Complex -> Red_Elim; Red_Elim -> Product; Red_Elim -> Pd0; } Caption: Simplified Buchwald-Hartwig catalytic cycle for C(sp³)-N coupling.

For C(sp³)-N couplings involving substrates like 4-Bromo-1-(trifluoromethyl)piperidine, several factors require careful consideration:

-

β-Hydride Elimination: This is a common side reaction with alkyl halides, leading to the formation of an alkene and the corresponding hydrodehalogenated starting material. The choice of ligand is crucial to accelerate reductive elimination, which must be faster than β-hydride elimination.

-

Ligand Selection: Sterically hindered and electron-rich phosphine ligands are paramount for successful C(sp³)-N coupling. These ligands promote the oxidative addition of the alkyl bromide and facilitate the final reductive elimination step.[10] Ligands such as XPhos , RuPhos , and BrettPhos have shown efficacy in similar transformations.[11] N-heterocyclic carbenes (NHCs) can also be effective ligands for these challenging couplings.[12][13]

-

Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine without competing in the coupling reaction. Sodium tert-butoxide (NaOtBu) is a common choice due to its high basicity, which generally leads to faster reaction rates.[14] However, for substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary, often requiring higher reaction temperatures.[11][14]

-

Solvent: Aprotic, non-polar solvents such as toluene, dioxane, or THF are typically employed to ensure the solubility of the catalyst and reagents.[14] The choice of solvent can also influence the stability of intermediates in the catalytic cycle.

Optimized Protocol for the Amination of 4-Bromo-1-(trifluoromethyl)piperidine

This protocol describes a general procedure for the coupling of 4-Bromo-1-(trifluoromethyl)piperidine with a primary or secondary amine.

dot graph "Experimental_Workflow" { graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Start", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Setup [label="Reaction Setup\n(Inert Atmosphere)", fillcolor="#FFFFFF", fontcolor="#202124"]; Reagents [label="Add Reagents:\n- Pd Precatalyst\n- Ligand\n- Base\n- Solvent", fillcolor="#FFFFFF", fontcolor="#202124"]; Coupling_Partners [label="Add Coupling Partners:\n- 4-Bromo-1-(trifluoromethyl)piperidine\n- Amine", fillcolor="#FFFFFF", fontcolor="#202124"]; Reaction [label="Heat Reaction\n(e.g., 80-110 °C)\nMonitor by TLC/GC-MS", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Workup [label="Aqueous Workup\n& Extraction", fillcolor="#FBBC05", fontcolor="#202124"]; Purification [label="Purification\n(Column Chromatography)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Characterization [label="Characterization\n(NMR, MS, etc.)", fillcolor="#FFFFFF", fontcolor="#202124"]; End [label="End Product", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Setup; Setup -> Reagents; Reagents -> Coupling_Partners; Coupling_Partners -> Reaction; Reaction -> Workup; Workup -> Purification; Purification -> Characterization; Characterization -> End; } Caption: General experimental workflow for the Buchwald-Hartwig amination.

Materials:

-

4-Bromo-1-(trifluoromethyl)piperidine (1.0 equiv)

-

Amine (1.2 equiv)

-

Pd₂(dba)₃ (Palladium tris(dibenzylideneacetone)) (1-2 mol%)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (2-4 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 equiv)

-

Anhydrous Toluene (or Dioxane)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk tube or reaction vial, add Pd₂(dba)₃, XPhos, and NaOtBu under an inert atmosphere (e.g., argon or nitrogen).

-

Reagent Addition: Add anhydrous toluene to the reaction vessel, followed by the amine and then 4-Bromo-1-(trifluoromethyl)piperidine.

-

Reaction: Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

-

Workup: Cool the reaction to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 4-amino-1-(trifluoromethyl)piperidine derivative.

Parameter Optimization and Troubleshooting

The success of this C(sp³)-N coupling is highly dependent on the specific amine and the reaction conditions. The following table provides a starting point for optimization and troubleshooting.

| Parameter | Recommended Starting Conditions | Rationale & Optimization Notes |

| Palladium Precatalyst | Pd₂(dba)₃ (1-2 mol%) | A common and effective Pd(0) source. Pd(OAc)₂ can also be used but may require an in situ reduction step.[8][9] |

| Ligand | XPhos (2-4 mol%) | A bulky, electron-rich biaryl phosphine ligand that is effective for C(sp³)-N couplings.[15] Consider screening other ligands like RuPhos or BrettPhos if yields are low.[11] |

| Base | NaOtBu (1.4 equiv) | A strong base that generally provides high reaction rates. If the substrate is base-sensitive, consider K₃PO₄ or Cs₂CO₃, but higher temperatures may be required.[14] |

| Solvent | Toluene or Dioxane | Non-polar, aprotic solvents are standard. Toluene is often a good first choice.[14] |

| Temperature | 80-110 °C | Higher temperatures are often necessary for C(sp³)-N couplings to overcome the higher activation energy for oxidative addition and promote reductive elimination over β-hydride elimination. |

Troubleshooting Guide:

| Issue | Potential Cause | Suggested Solution |

| Low or No Conversion | Inactive catalyst; Insufficient temperature | Ensure anhydrous and anaerobic conditions. Screen different ligands and bases. Increase the reaction temperature. |

| Formation of Side Products | β-hydride elimination; Reaction with solvent | Use a bulkier ligand to accelerate reductive elimination. Ensure the solvent is anhydrous and deoxygenated. |

| Difficulty in Purification | Similar polarity of product and starting material | Optimize the mobile phase for column chromatography. Consider derivatization to alter polarity. |

Conclusion

The Buchwald-Hartwig amination of 4-Bromo-1-(trifluoromethyl)piperidine is a challenging but feasible transformation that provides access to a valuable class of compounds for drug discovery. Careful selection of the catalyst, ligand, base, and solvent is critical to overcoming the inherent challenges of C(sp³)-N coupling, particularly the competing β-hydride elimination pathway. The protocol and guidelines presented here offer a robust starting point for researchers to successfully implement this powerful synthetic methodology.

References

-

Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

-

Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(16), 4388–4391. Available at: [Link]

-

Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Available at: [Link]

-

Choi, K., Brunn, J. N., Borate, K., Kaduskar, R., Pueyo, C. L., Shinde, H., Goetz, R., & Hartwig, J. F. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society. Available at: [Link]

-

Li, X. (2022). The Asymmetric Buchwald–Hartwig Amination Reaction. Chinese Journal of Chemistry, 40(15), 1777–1795. Available at: [Link]

-

Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands - ResearchGate. (2026). Available at: [Link]

-

Choi, K., Brunn, J. N., Borate, K., Kaduskar, R., Pueyo, C. L., Shinde, H., Goetz, R., & Hartwig, J. F. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society. Available at: [Link]

-

Alkylamino coupling reactions at the C4 positions of 4-halo-1H-1-tritylpyrazoles were investigated using palladium or copper catalysts. - ResearchGate. (n.d.). Available at: [Link]

-

Fors, B. P., & Buchwald, S. L. (2010). A Multiligand Based Pd Catalyst for C−N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(45), 15914–15917. Available at: [Link]

-

Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at: [Link]

-

Metal-N-Heterocyclic Carbene Complexes in Buchwald-Hartwig Amination Reactions. (2025). Available at: [Link]

-

Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(16), 4388–4391. Available at: [Link]

-

Bohl, V. J., & Togni, A. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 5432. Available at: [Link]

-

Le, C., & MacMillan, D. W. C. (2018). Decarboxylative sp³ C–N coupling via dual copper and photoredox catalysis. Nature, 558(7711), 582–587. Available at: [Link]

-

Chen, G., Shaughnessy, M. J., & Daugulis, O. (2012). Ligand-Enabled Cross-Coupling of C(sp³)–H Bonds with Arylboron Reagents via Pd(II)/Pd(0) Catalysis. ACS Catalysis, 2(10), 2233–2237. Available at: [Link]

-

Mastering Cross-Coupling Reactions with 2-Bromo-6-(trifluoromethyl)pyridine: A Synthetic Chemist's Toolkit - NINGBO INNO PHARMCHEM CO.,LTD. (2026). Available at: [Link]

-

Guesné, S., & Portella, C. (2010). Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives. Current Organic Chemistry, 14(12), 1205–1217. Available at: [Link]

-

Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts - ResearchGate. (n.d.). Available at: [Link]

-

Bacsa, I., Szemerédi, D., Wölfling, J., Schneider, G., Fekete, L., & Mernyák, E. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1056–1063. Available at: [Link]

-

High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. (n.d.). Available at: [Link]

-

[Named Reaction #2] Buchwald-Hartwig Amination : r/chemistry - Reddit. (2017). Available at: [Link]

-

Mauger, C. C., & Mignani, G. (2006). Palladium-Catalyzed C-N and C-O Coupling–A Practical Guide from an Industrial Vantage Point. Topics in Current Chemistry, 264, 69–95. Available at: [Link]

-

Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow - ChemRxiv. (n.d.). Available at: [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. nbinno.com [nbinno.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 10. researchgate.net [researchgate.net]

- 11. dspace.mit.edu [dspace.mit.edu]

- 12. Metal-N-Heterocyclic Carbene Complexes in Buchwald-Hartwig Amination Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. uwindsor.ca [uwindsor.ca]

- 15. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

Strategic N-Trifluoromethylation of Piperidine Scaffolds: A Technical Guide

Topic: Reagents for Introducing Trifluoromethyl Groups to Piperidine Nitrogen Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary & Strategic Value

The piperidine ring is a privileged scaffold in drug discovery, yet the nitrogen atom often presents a metabolic liability (N-oxidation, glucuronidation) or creates non-specific binding issues due to high basicity (pKa ~11).

N-Trifluoromethylation (

Key Physicochemical Shifts:

-

Basicity: Drastic reduction (pKa drops from ~11 to neutral/non-basic).

-

Lipophilicity: Significant increase (

to -

Metabolic Stability: Blocks N-oxidation and reduces clearance.

This guide details the two most robust methodologies for this transformation: the Schoenebeck Umpolung Protocol (Gold Standard) and the

Critical Mechanistic Insight

Direct nucleophilic attack of a secondary amine on electrophilic sources like

Successful strategies rely on "Umpolung" (Polarity Reversal) or Desulfurative Fluorination . The reaction proceeds through a Thiocarbamoyl Fluoride intermediate, which is sufficiently stable to be formed but reactive enough to undergo desulfurization-fluorination by Silver(I) Fluoride (AgF).

Mechanism Visualization

The following diagram illustrates the divergent pathways for N-trifluoromethylation.